molecular formula C13H17N3O5S B4195165 1-(methylsulfonyl)-N-(3-nitrophenyl)-3-piperidinecarboxamide

1-(methylsulfonyl)-N-(3-nitrophenyl)-3-piperidinecarboxamide

Cat. No. B4195165
M. Wt: 327.36 g/mol
InChI Key: UTCFKFMBDIUDDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, closely related to 1-(methylsulfonyl)-N-(3-nitrophenyl)-3-piperidinecarboxamide, involves several key steps including the coupling of benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution reactions at the nitrogen atom with various electrophiles. This process results in a series of derivatives showcasing the versatility of the synthetic approach for creating a wide range of sulfonamides bearing the piperidine nucleus (Khalid et al., 2013).

Molecular Structure Analysis

The crystal structure of related piperidine derivatives reveals that these compounds can adopt specific conformations, such as chair conformations for cyclohexyl and piperidine rings, contributing to their molecular stability and reactivity. The configuration of these compounds, including cis and trans isomers, influences their physical and chemical properties, as well as their interaction with biological targets (Aydinli et al., 2010).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, including 1,3-dipolar cycloaddition reactions with organic azides, leading to sulfonamides with potential biological activities. The versatility in chemical reactivity allows for the modification of the molecular structure, enabling the exploration of structure-activity relationships and the development of compounds with tailored properties (Warren & Knaus, 1987).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting points, and crystalline forms, are crucial for their application in various fields. These properties are influenced by the molecular structure, specifically the configuration and substitution patterns on the piperidine ring, which affect the compound's phase behavior, stability, and interaction with solvents (Jin et al., 2015).

Chemical Properties Analysis

The chemical properties of 1-(methylsulfonyl)-N-(3-nitrophenyl)-3-piperidinecarboxamide derivatives, such as reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, are defined by the functional groups present in the molecule. These properties play a significant role in the compound's interactions with biological systems and its overall bioactivity. Understanding these properties is essential for designing molecules with desired biological effects and minimal toxicity (Liu et al., 2006).

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. For instance, “Methyl 3-nitrophenyl sulfone” has been classified as potentially harmful if swallowed .

properties

IUPAC Name

1-methylsulfonyl-N-(3-nitrophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-22(20,21)15-7-3-4-10(9-15)13(17)14-11-5-2-6-12(8-11)16(18)19/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCFKFMBDIUDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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